2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate
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Overview
Description
2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a thiocyanate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate typically involves the reaction of 3-chlorobenzyl cyanide with thiocyanate salts under specific conditions. One common method is the nucleophilic substitution reaction where 3-chlorobenzyl cyanide reacts with potassium thiocyanate in the presence of a suitable solvent like acetone or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group can also participate in interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-1-cyanoethyl isothiocyanate
- 2-(3-Chlorophenyl)-1-cyanoethyl sulfide
- 2-(3-Chlorophenyl)-1-cyanoethyl sulfone
Uniqueness
2-(3-Chlorophenyl)-1-cyanoethyl thiocyanate is unique due to the presence of both a cyano group and a thiocyanate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H7ClN2S |
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Molecular Weight |
222.69 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-1-cyanoethyl] thiocyanate |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-2-8(4-9)5-10(6-12)14-7-13/h1-4,10H,5H2 |
InChI Key |
NOSBUFMQYHAZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C#N)SC#N |
Origin of Product |
United States |
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